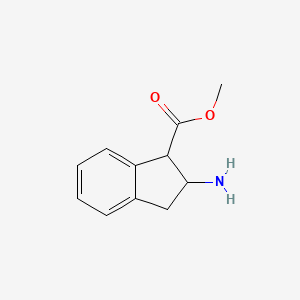

methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate is a chemical compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound features an amino group and a carboxylate ester group, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoindan-1-one with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted amines or amides.

Aplicaciones Científicas De Investigación

Methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.

Comparación Con Compuestos Similares

- Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

- 2-Amino-2,3-dihydro-1H-indene-5-carboxamide

Comparison: Methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity towards molecular targets.

Actividad Biológica

Methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate (also known as methyl 2-aminoindene-1-carboxylate) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound possesses a bicyclic structure that includes an indene framework with an amino group and a carboxylate moiety. Its molecular formula is C11H13NO2 with a molecular weight of approximately 193.23 g/mol. The presence of both amino and carboxyl functionalities suggests diverse reactivity and interaction capabilities with biological targets.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound, particularly in the context of cancer therapy:

- Discoidin Domain Receptor 1 (DDR1) Inhibition : A series of derivatives of this compound have been synthesized as selective inhibitors for DDR1, which is implicated in cell adhesion and migration processes relevant to cancer metastasis. One derivative exhibited a binding affinity (Kd) of 5.9 nM and an IC50 value of 14.9 nM, demonstrating potent inhibition of DDR1 signaling pathways involved in epithelial–mesenchymal transition (EMT) in pancreatic cancer models .

The mechanism by which this compound exerts its biological effects primarily involves the modulation of signaling pathways associated with cell motility and tumor progression. The inhibition of DDR1 leads to the suppression of collagen-induced signaling, which is crucial for EMT—a process that allows cancer cells to become more invasive .

Case Study 1: Pancreatic Cancer Models

In an experimental model using pancreatic cancer cell lines, treatment with a derivative of this compound significantly inhibited the upregulation of N-cadherin while maintaining E-cadherin levels. This suggests that the compound can effectively alter cell adhesion properties, potentially reducing metastatic potential .

Case Study 2: Selective Inhibition

Another study demonstrated that compounds derived from this compound could selectively inhibit DDR1 activity in various cancer cell lines, highlighting their potential as targeted therapies in oncology .

Research Findings

Recent studies have provided insights into the synthesis and functionalization of this compound derivatives. These derivatives have shown promising results in various assays assessing their biological activity:

| Compound | Binding Affinity (Kd) | IC50 (nM) | Target |

|---|---|---|---|

| Derivative 7f | 5.9 nM | 14.9 nM | DDR1 |

| Other derivatives | Varies | Varies | Various |

Propiedades

IUPAC Name |

methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-8-5-3-2-4-7(8)6-9(10)12/h2-5,9-10H,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHFVBZUVMSBLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CC2=CC=CC=C12)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.